N-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide
Overview
Description
N-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C18H18Cl3N3O2S2 and its molecular weight is 478.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.990602 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Receptor Antagonism
One study explores the development and characterization of adenosine A2B receptor antagonists, identifying potent compounds with subnanomolar affinity and high selectivity. These compounds are critical for understanding adenosine receptor interactions and could lead to therapeutic agents for diseases where adenosine plays a role (Borrmann et al., 2009).
Anticancer Activity
Another study focuses on the synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas with potential anticancer activity. This research identifies compounds exhibiting selectivity toward leukemia, colon cancer, and melanoma cells, indicating the role of sulfonyl-piperazine derivatives in developing new cancer therapies (Szafrański & Sławiński, 2015).
Diabetes Treatment
Research into S-substituted derivatives of 1,2,4-triazol-3-thiol highlights new drug candidates for type II diabetes. These compounds were synthesized and evaluated for their biological potential, showing potent inhibitory effects on the α-glucosidase enzyme, suggesting their utility in diabetes management (Aziz ur-Rehman et al., 2018).
Alzheimer’s Disease Treatment
A study on the synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment demonstrated enzyme inhibition activity against acetylcholinesterase. These findings support the exploration of sulfonyl-piperazine derivatives in developing treatments for neurodegenerative diseases (Rehman et al., 2018).
Antimicrobial Agents
The synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum (tomato plants) revealed significant potent antimicrobial activities. This suggests the potential of sulfonyl-piperazine derivatives as antimicrobial agents, highlighting their importance in agricultural and pharmaceutical applications (Vinaya et al., 2009).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3O2S2/c19-14-3-1-13(2-4-14)12-22-18(27)23-7-9-24(10-8-23)28(25,26)17-11-15(20)5-6-16(17)21/h1-6,11H,7-10,12H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMIPAJBSOMJRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.